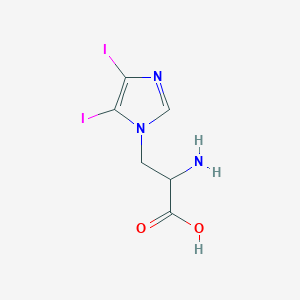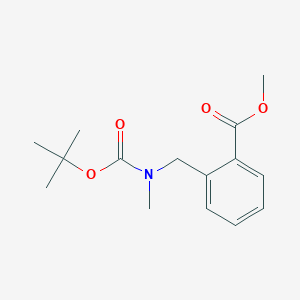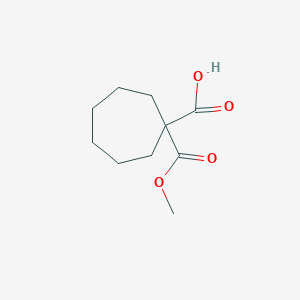
3-Chloro-4-isobutoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-isobutoxybenzaldehyde, with the chemical formula C₁₁H₁₃ClO₂, is a compound that belongs to the class of benzaldehydes. It contains a chlorine atom (Cl) and an isobutoxy group (i.e., an isobutyl group attached to an oxygen atom) on the benzene ring. This compound is used in various applications due to its unique structure and reactivity.
Vorbereitungsmethoden
There are several synthetic routes to prepare 3-Chloro-4-isobutoxybenzaldehyde:
-
Friedel-Crafts Acylation: : This classic method involves the reaction of 3-chlorobenzaldehyde with isobutyl alcohol in the presence of a Lewis acid catalyst (such as aluminum chloride). The resulting product is this compound.
-
Industrial Production: : While specific industrial methods may vary, the Friedel-Crafts acylation process is commonly employed on a larger scale. Optimization of reaction conditions and purification steps ensures efficient production.
Analyse Chemischer Reaktionen
3-Chloro-4-isobutoxybenzaldehyde participates in various chemical reactions:
Oxidation: Undergoes oxidation to form the corresponding carboxylic acid.
Reduction: Can be reduced to the corresponding alcohol.
Substitution: Reacts with nucleophiles (e.g., amines, thiols) to replace the chlorine atom.
Common Reagents: Sodium borohydride (for reduction), hydrochloric acid (for substitution), and oxidizing agents (e.g., potassium permanganate) for oxidation.
Major Products: The primary products depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Chloro-4-isobutoxybenzaldehyde finds applications in various fields:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities (e.g., antimicrobial, antitumor).
Medicine: May serve as a starting point for drug development.
Industry: Employed in the production of fine chemicals and pharmaceutical intermediates.
Wirkmechanismus
The exact mechanism by which 3-Chloro-4-isobutoxybenzaldehyde exerts its effects depends on its specific application. It may interact with cellular targets, enzymes, or receptors, influencing biological processes.
Vergleich Mit ähnlichen Verbindungen
While 3-Chloro-4-isobutoxybenzaldehyde is unique due to its isobutoxy group, similar compounds include 3-Chlorobenzaldehyde and 2-Chloro-4-isobutoxybenzaldehyde . These compounds share structural features but differ in substituents and reactivity.
Eigenschaften
IUPAC Name |
3-chloro-4-(2-methylpropoxy)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-8(2)7-14-11-4-3-9(6-13)5-10(11)12/h3-6,8H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZYHANOMVRLZNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501274247 |
Source


|
| Record name | 3-Chloro-4-(2-methylpropoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501274247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58236-93-4 |
Source


|
| Record name | 3-Chloro-4-(2-methylpropoxy)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58236-93-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-4-(2-methylpropoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501274247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[1-(Iodomethyl)cycloheptyl]oxy}oxetane](/img/structure/B13079623.png)
![(2E)-2-methoxyimino-2-[5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2,4-thiadiazol-3-yl]acetic acid](/img/structure/B13079626.png)

![{3-Ethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13079638.png)
![2-(Iodomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B13079648.png)








